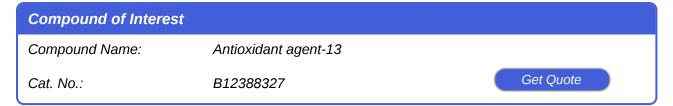


"Antioxidant agent-13" chemical properties and structure

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An In-depth Technical Guide to Antioxidant Agent-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant agent-13, also identified as Compound 5f, is a synthetic compound belonging to the pyrazolo[1,5-a][1][2][3]triazine class of molecules. This document provides a comprehensive overview of its chemical properties, and its established antioxidant and enzyme-inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of its known biological targets. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Chemical Properties and Structure

Antioxidant agent-13 is a small molecule with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below. The chemical structure is reported to be 4-((2,7-dinitro-9H-fluoren-9-ylidene)amino)phenol, which is a precursor to the final pyrazolo[1,5-a][1][2][3]triazine derivative. The exact final structure of "Antioxidant agent-13" is detailed in the primary literature.

Table 1: Chemical and Physical Properties of Antioxidant Agent-13



Property	Value	Source	
Common Name	Antioxidant agent-13, Compound 5f	[4]	
CAS Number	2966778-87-8	78-87-8 [4]	
Molecular Formula	C12H8N4O7	[4]	
Molecular Weight	320.21 g/mol	[4]	
Appearance	Solid	[4]	
Solubility	Soluble in DMSO	[4]	

Biological Activity

Antioxidant agent-13 has demonstrated notable efficacy as both a radical scavenger and an inhibitor of key enzymes implicated in oxidative stress and inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been quantified using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC₅₀) and the ferric reducing ability provide a measure of its potential to mitigate oxidative damage.[4]

Enzyme Inhibition

Beyond its direct antioxidant effects, **Antioxidant agent-13** has been shown to inhibit the activity of Lipoxygenase (LOX) and Xanthine Oxidase (XO).[4] These enzymes are involved in inflammatory pathways and the generation of reactive oxygen species, respectively.

Table 2: In Vitro Biological Activity of Antioxidant Agent-13



Assay	IC50 (μM)	Target	Source
DPPH Radical Scavenging	80.33	Free Radicals	[4]
Ferric Reducing Antioxidant Power (FRAP)	85.69	Reductant Capacity	[4]
Lipoxygenase (LOX) Inhibition	16.85	Enzyme Activity	[4]
Xanthine Oxidase (XO) Inhibition	23.01	Enzyme Activity	[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the antioxidant and enzyme-inhibitory properties of compounds such as **Antioxidant agent-13**. The specific conditions for the synthesis of **Antioxidant agent-13** are detailed in the primary research article by Raghu, M.S., et al., published in the Journal of Molecular Structure, Volume 1294, Part 1, on 15 December 2023.

Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives (General Procedure)

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold, to which **Antioxidant agent-13** belongs, generally involves the cyclocondensation of an aminopyrazole with a suitable carbonyl compound. A common route involves the reaction of 3-amino-4-cyanopyrazole with a derivative of fluorenone under specific reaction conditions to yield the tricyclic pyrazolotriazine core. Further modifications can be introduced to achieve the desired substitutions.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical.

Preparation of Reagents:



- Prepare a stock solution of DPPH in methanol.
- Prepare a series of dilutions of Antioxidant agent-13 in a suitable solvent (e.g., DMSO).
- Ascorbic acid is typically used as a positive control.
- Assay Procedure:
 - Add a fixed volume of the DPPH stock solution to each well of a 96-well plate.
 - Add varying concentrations of the test compound to the wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition
 = [(A control A sample) / A control] * 100
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

- Preparation of FRAP Reagent:
 - Prepare a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl.
 - Prepare a solution of FeCl₃·6H₂O in water.
 - Prepare an acetate buffer (pH 3.6).
 - The FRAP reagent is prepared by mixing the TPTZ solution, FeCl₃ solution, and acetate buffer in a 1:1:10 ratio.



- Assay Procedure:
 - Add the FRAP reagent to each well of a 96-well plate.
 - Add the test compound at various concentrations.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 593 nm.
- Data Analysis:
 - A standard curve is generated using a known antioxidant, such as Trolox.
 - The antioxidant capacity of the test compound is expressed as Trolox equivalents.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzyme lipoxygenase.

- · Preparation of Reagents:
 - Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., phosphate buffer, pH
 8.0).
 - Prepare a substrate solution of linoleic acid.
 - Prepare dilutions of Antioxidant agent-13.
- Assay Procedure:
 - Pre-incubate the enzyme with the test compound for a short period.
 - Initiate the reaction by adding the substrate (linoleic acid).
 - Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm.
- Data Analysis:



- Calculate the percentage of enzyme inhibition.
- Determine the IC₅₀ value from the dose-response curve.

Xanthine Oxidase (XO) Inhibition Assay

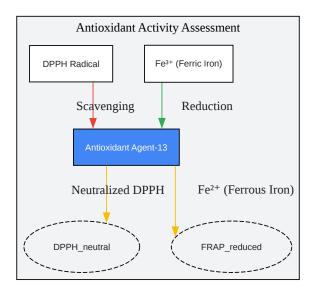
This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

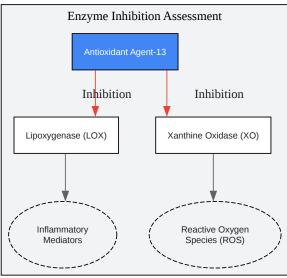
- Preparation of Reagents:
 - Prepare a solution of xanthine oxidase in a phosphate buffer (pH 7.5).
 - Prepare a solution of xanthine as the substrate.
 - Prepare dilutions of Antioxidant agent-13.
- Assay Procedure:
 - o Pre-incubate the enzyme with the test compound.
 - Initiate the reaction by adding the xanthine substrate.
 - Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.
- Data Analysis:
 - Calculate the percentage of inhibition of xanthine oxidase activity.
 - Determine the IC50 value.

Mandatory Visualizations Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known interactions and the experimental workflow for the assessment of **Antioxidant agent-13**.







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Caption: Biological targets of Antioxidant agent-13.



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Caption: Experimental workflow for Antioxidant agent-13.

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